

Spectroscopic Characterization of 4-(3-Methoxyphenoxy)piperidine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(3-Methoxyphenoxy)piperidine**

Cat. No.: **B060617**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of **4-(3-Methoxyphenoxy)piperidine**. In the absence of publicly available experimental data for this specific compound, this document leverages predictive methodologies based on foundational spectroscopic principles and comparative analysis with structurally related molecules. It is designed to serve as a robust resource for researchers, scientists, and drug development professionals, offering predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, field-proven protocols for the empirical acquisition of such spectra. This guide is structured to provide both a theoretical framework for understanding the spectroscopic behavior of **4-(3-Methoxyphenoxy)piperidine** and practical instructions for its experimental characterization.

Introduction: The Challenge of Undocumented Spectroscopic Profiles

4-(3-Methoxyphenoxy)piperidine is a molecule of interest in medicinal chemistry and drug development, serving as a potential building block for novel therapeutic agents. The piperidine and methoxyphenoxy moieties are common scaffolds in pharmaceuticals, making a thorough understanding of their combined spectroscopic signature essential for synthesis confirmation, quality control, and metabolic studies.

A comprehensive search of established scientific databases (including PubChem, SciFinder, and Reaxys) and the broader scientific literature reveals a notable absence of published experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) for **4-(3-Methoxyphenoxy)piperidine**. This guide directly addresses this information gap by providing a detailed, predictive analysis of its spectroscopic profile. By dissecting the molecule into its constituent functional groups and drawing on established principles of spectroscopy and data from analogous compounds, we can construct a reliable, predicted spectral dataset. This approach not only offers a valuable reference point for researchers working with this molecule but also outlines the causal relationships between molecular structure and spectral output.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **4-(3-Methoxyphenoxy)piperidine**.

These predictions are derived from established chemical shift and absorption frequency tables, fragmentation rules, and spectral data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra are based on the analysis of the distinct chemical environments within the **4-(3-Methoxyphenoxy)piperidine** structure.

To facilitate the discussion of NMR data, the atoms in **4-(3-Methoxyphenoxy)piperidine** are numbered as shown in the diagram below.

Caption: Molecular structure of **4-(3-Methoxyphenoxy)piperidine** with atom numbering.

Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration	Assignment	Rationale
H-C11	7.15 - 7.25	t	-8.0	1H	Ar-H	Triplet expected due to coupling with two ortho protons (H-C9, H-C13). Located in a typical aromatic region.
H-C9, H-C13	6.45 - 6.55	m	-	2H	Ar-H	These protons are ortho to the methoxy group and meta to the piperidinox y group, leading to a complex multiplet.
H-C12	6.40 - 6.50	m	-	1H	Ar-H	This proton is para to the methoxy group and ortho to the piperidinox y group,

appearing
as a
multiplet.

The proton
on the
carbon
bearing the
ether
oxygen is
significatl
y
deshielded.

Singlet for
the
methoxy
group
protons in
a typical
chemical
shift range.

Equatorial
protons
alpha to
the
nitrogen
are
typically
downfield
compared
to axial
protons.

H-C4	4.30 - 4.50	m	-	1H	O-CH	ether oxygen is significatl y deshielded.
H-C15	3.80	s	-	3H	O-CH ₃	Singlet for the methoxy group protons in a typical chemical shift range.
H-C2, H- C6 (eq)	3.10 - 3.25	m	-	2H	N-CH ₂	Equatorial protons alpha to the nitrogen are typically downfield compared to axial protons.
H-C2, H- C6 (ax)	2.65 - 2.80	m	-	2H	N-CH ₂	Axial protons alpha to

the
nitrogen.

Equatorial
protons
beta to the
nitrogen.

Broad
singlet,
chemical
shift is
concentrati
on and
solvent
dependent.

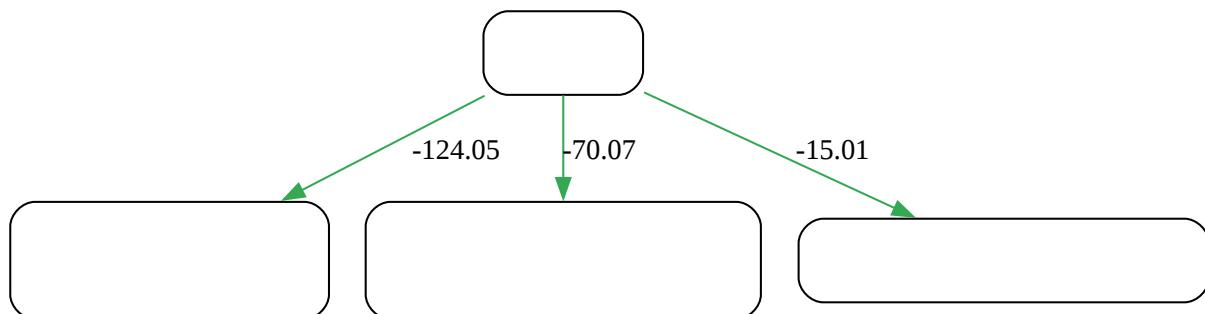
Axial
protons
beta to the
nitrogen.

H-C3, H-C5 (eq)	1.95 - 2.10	m	-	2H	CH ₂	
H-N1	1.70 - 2.50	br s	-	1H	N-H	
H-C3, H-C5 (ax)	1.60 - 1.75	m	-	2H	CH ₂	

Atom	Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
C8	160.5	Ar C-O	Aromatic carbon attached to the ether oxygen, significantly deshielded.
C10	157.0	Ar C-O	Aromatic carbon attached to the methoxy group.
C11	130.0	Ar C-H	Aromatic methine carbon.
C13	107.0	Ar C-H	Aromatic methine carbon ortho to the methoxy group.
C9	106.5	Ar C-H	Aromatic methine carbon ortho to the methoxy group.
C12	101.0	Ar C-H	Aromatic methine carbon para to the methoxy group.
C4	72.0	O-CH	Piperidine carbon attached to the ether oxygen.
C15	55.5	O-CH ₃	Methoxy carbon.
C2, C6	42.0	N-CH ₂	Piperidine carbons alpha to the nitrogen.
C3, C5	31.0	CH ₂	Piperidine carbons beta to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds, as well as aromatic C=C vibrations.


Wavenumber (cm ⁻¹)	Intensity	Vibration	Rationale
3300 - 3350	Medium, sharp	N-H Stretch	Characteristic for a secondary amine. [1] [2]
3000 - 3100	Medium	Aromatic C-H Stretch	Typical for C-H bonds on a benzene ring.
2800 - 3000	Medium-Strong	Aliphatic C-H Stretch	From the piperidine and methoxy methyl groups.
1580 - 1600	Medium-Strong	Aromatic C=C Stretch	Characteristic of the benzene ring.
1450 - 1500	Medium-Strong	Aromatic C=C Stretch	Characteristic of the benzene ring.
1200 - 1280	Strong	Aryl-O Asymmetric Stretch	Due to the C-O-C ether linkage on the aromatic ring. [3] [4]
1070 - 1150	Strong	Alkyl-O Symmetric Stretch	Due to the C-O-C ether linkage on the piperidine ring. [3] [4]
1020 - 1250	Medium	C-N Stretch	From the aliphatic amine in the piperidine ring. [2]
800 - 900	Strong	N-H Wag	Out-of-plane bending for a secondary amine. [2] [5]
690 - 900	Strong	Aromatic C-H Bending	Out-of-plane bending patterns will indicate the 1,3-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for a molecule like this, as it is a soft ionization technique that will likely produce a prominent protonated molecule, $[M+H]^+$. Electron ionization (EI) would lead to more extensive fragmentation.

- Molecular Formula: $C_{12}H_{17}NO_2$
- Molecular Weight: 207.27 g/mol
- Monoisotopic Mass: 207.12593 Da
- Predicted $[M+H]^+$: m/z 208.1332
- Predicted $[M+Na]^+$: m/z 230.1152

The fragmentation of the protonated molecule will likely be initiated at the protonated piperidine nitrogen, leading to characteristic losses.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for $[M+H]^+$ of **4-(3-Methoxyphenoxy)piperidine**.

Causality of Fragmentation:

- Loss of 3-methoxyphenol: A common pathway for protonated ethers is the cleavage of the C-O bond, leading to the loss of the neutral alcohol or phenol. In this case, cleavage of the

piperidine C4-O7 bond would result in the loss of 3-methoxyphenol, leaving a piperidinyl cation fragment at m/z 84.08.[6]

- α -Cleavage of the Piperidine Ring: Fragmentation can be initiated by cleavage of the bonds adjacent to the protonated nitrogen atom. This can lead to ring-opening and subsequent loss of neutral fragments, resulting in various iminium ions.[6][7] A likely fragmentation would involve the loss of a C₄H₈N fragment, leaving a charged 3-methoxyphenoxy fragment.
- Loss of a Methyl Radical: While less common in ESI, high collision energies can induce the loss of a methyl radical from the methoxy group, resulting in a fragment at m/z 193.12.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for **4-(3-Methoxyphenoxy)piperidine**. These protocols represent standard, validated procedures in analytical chemistry.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-(3-Methoxyphenoxy)piperidine** for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8][9]
 - Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
 - Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particulates.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
 - Cap the NMR tube securely.

- Instrument Setup (for a 500 MHz Spectrometer):
 - Insert the sample into the spectrometer's autosampler or manual insertion port.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical peak shape for the solvent or reference signal.
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment (e.g., 'zg30' or 'zgpr' with water suppression if needed).
 - Set the spectral width to approximately 12-16 ppm, centered around 6-7 ppm.
 - Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
 - Set the relaxation delay (d1) to 1-2 seconds.
 - Acquire 16 to 64 scans for a good signal-to-noise ratio.
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate all peaks and analyze the chemical shifts, multiplicities, and coupling constants.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Set the spectral width to approximately 220-240 ppm, centered around 100-120 ppm.
 - Set the relaxation delay (d1) to 2 seconds.

- Acquire a larger number of scans (e.g., 1024 to 4096) due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum, referencing to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation and data acquisition.

ATR-FTIR Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology:

- Instrument Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean.[10][11] Clean with a soft cloth dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
- Background Spectrum:
 - With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO_2 , H_2O).
- Sample Application:

- Place a small amount of the solid **4-(3-Methoxyphenoxy)piperidine** sample directly onto the center of the ATR crystal.
- Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[11]
- Spectrum Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The typical spectral range is 4000 to 400 cm^{-1} .
- Data Analysis:
 - The software will automatically perform the background subtraction.
 - Identify and label the major absorption bands and correlate them with specific functional group vibrations.
- Cleaning:
 - Retract the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened cloth.

ESI Mass Spectrometry Protocol

Objective: To determine the accurate mass of the molecule and study its fragmentation patterns.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **4-(3-Methoxyphenoxy)piperidine** at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12]

- Create a dilute working solution by taking a small aliquot (e.g., 10 μ L) of the stock solution and diluting it into 1 mL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The final concentration should be in the low μ g/mL to high ng/mL range.[12][13]
- Filter the final solution through a 0.22 μ m syringe filter if any particulates are present.
- Instrument Setup (Q-TOF or Orbitrap):
 - Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
 - Set the ionization source to Electrospray Ionization (ESI), positive ion mode.
 - Optimize source parameters such as capillary voltage, nebulizer gas flow, and source temperature.
- MS (Full Scan) Acquisition:
 - Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 μ L/min).
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecule $[M+H]^+$ and other adducts like $[M+Na]^+$.
- MS/MS (Tandem MS) Acquisition:
 - Perform a product ion scan by selecting the $[M+H]^+$ ion (m/z 208.13) as the precursor ion.
 - Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.
 - Acquire the product ion spectrum to observe the fragment ions.
- Data Analysis:
 - Determine the accurate mass of the precursor ion and compare it to the calculated exact mass.

- Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure and confirm connectivity.

Conclusion

While experimental spectroscopic data for **4-(3-Methoxyphenoxy)piperidine** is not currently available in the public domain, a robust and scientifically grounded prediction of its NMR, IR, and MS spectra is possible through the application of fundamental principles and comparative analysis. This guide provides a comprehensive predicted dataset that can aid in the identification and characterization of this molecule. The detailed experimental protocols included herein offer a validated pathway for researchers to acquire empirical data, which can then be used to verify and refine the predictions made in this document. This dual approach of prediction and methodological guidance serves to empower researchers in their work with this and other novel chemical entities.

References

- BenchChem. (2025).
- ACD/Labs. (n.d.). NMR Prediction.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary Chemistry Department website.
- Melo, V. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. *Journal of Mass Spectrometry*, 53(10), 977-986.
- Bruker. (n.d.). Mnova Predict | Accurate Prediction.
- Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. *Biomedical & Environmental Mass Spectrometry*, 16(1-12), 443-446.
- Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. *Spectroscopy*, 32(5), 22-27.
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. *Spectroscopy*, 34(5), 22-26.
- Colorado State University. (n.d.). CASCADE - Chemical Shift Calculator.
- Mestrelab Research. (n.d.). Download Mnova NMRPredict.
- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor.
- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.

- University of Toronto Scarborough. (n.d.).
- Scribd. (n.d.).
- Iowa State University. (n.d.). NMR Sample Preparation.
- Kato, L., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from *Senna spectabilis* (Fabaceae) extracts. *Journal of the Brazilian Chemical Society*, 25(1), 87-95.
- IR spectrum of Ethers || FTIR spectroscopy. (2023, February 27). [Video]. YouTube.
- Emwas, A. H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. *Metabolites*, 12(3), 243.
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted).
- Georgia Institute of Technology. (2023).
- Ge, D. H., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.
- LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In *Organic Chemistry: A Tenth Edition*.
- QuimicaOrganica.org. (n.d.). IR spectrum: Ethers.
- Boston University. (n.d.). Basic NMR Concepts.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Western University. (n.d.).
- ATR FTIR Basics | Attenuated Total Reflectance. (2019, November 26). [Video]. YouTube.
- Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Department of Chemistry.
- Katritzky, A. R., et al. (2006). gNMR simulated ¹H and proton-coupled ¹³C NMR spectra of substituted 3-nitropyridines. *Magnetic Resonance in Chemistry*, 44(10), 948-954.
- NIST. (n.d.). Piperidine. In *NIST Chemistry WebBook*.
- Kertesz, V., & Van Berkel, G. J. (2019).
- ResearchGate. (n.d.). Experimental and calculated ¹³C, ¹H and ¹⁵N NMR chemical shifts (ppm) of 4-pypp.
- Kruve, A., et al. (2008). Electrospray Ionization Efficiency Scale of Organic Compounds. *Analytical Chemistry*, 80(13), 4976-4984.
- Specac Ltd. (n.d.).
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. *Journal of the American Chemical*

Society, 98(12), 3583-3584.

- Science Ready. (n.d.).
- eGyanKosh. (n.d.).
- Clark, J. (n.d.).
- How to predict the ^{13}C NMR spectrum of a compound. (2017, November 28). [Video]. YouTube.
- ChemicalBook. (n.d.). Piperidine(110-89-4) ^1H NMR spectrum.
- ResearchGate. (2016). Can anyone help me to tell me any online website to check ^{13}C NMR prediction?
- Laskin, J., et al. (2016). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. *Analytical Methods*, 8(39), 7142-7150.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. Department of Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. [agilent.com](https://www.agilent.com) [agilent.com]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Rutgers_MS_Home [react.rutgers.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-(3-Methoxyphenoxy)piperidine: A Predictive and Methodological Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060617#spectroscopic-data-nmr-ir-ms-of-4-3-methoxyphenoxy-piperidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com